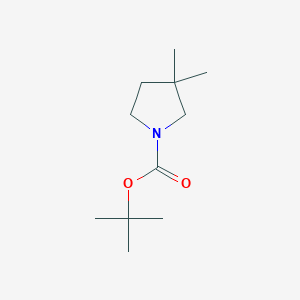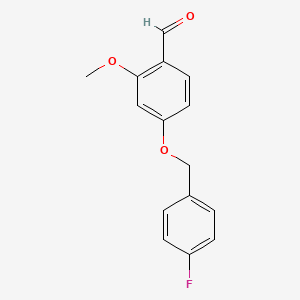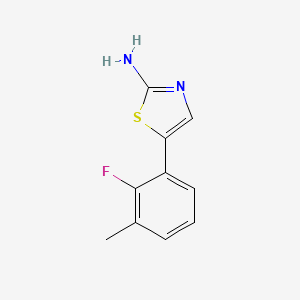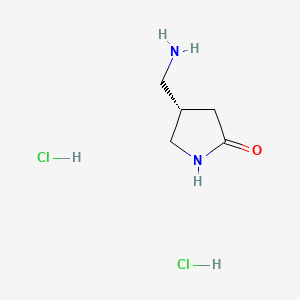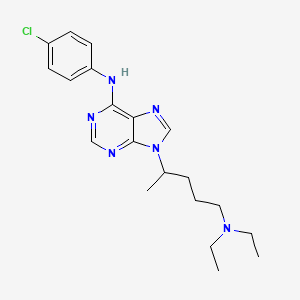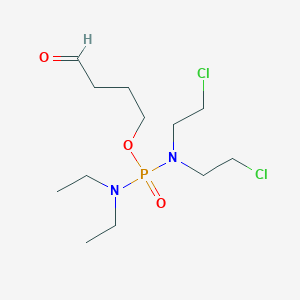
4-oxobutyl N,N-bis(2-chloroethyl)-N',N'-diethylphosphorodiamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate is a synthetic organophosphorus compound. It is characterized by the presence of a phosphorodiamidate group, which is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate typically involves the reaction of diethyl phosphorodiamidate with 4-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
化学反応の分析
Types of Reactions
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphorodiamidate hydrides.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Phosphorodiamidate oxides.
Reduction: Phosphorodiamidate hydrides.
Substitution: Various substituted phosphorodiamidates, depending on the nucleophile used.
科学的研究の応用
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the development of new materials with unique properties, such as flame retardants and plasticizers.
作用機序
The mechanism of action of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of its potential use as a therapeutic agent, where inhibition of specific enzymes can lead to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Diethyl phosphorodiamidate: Lacks the 4-oxobutyl and chloroethyl groups, making it less reactive in certain chemical reactions.
4-oxobutyl N,N-bis(2-chloroethyl)phosphorodiamidate: Similar structure but without the diethyl groups, affecting its solubility and reactivity.
N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate: Lacks the 4-oxobutyl group, which may influence its biological activity.
Uniqueness
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate is unique due to the presence of both the 4-oxobutyl and chloroethyl groups, which confer specific chemical and biological properties
特性
CAS番号 |
53948-50-8 |
|---|---|
分子式 |
C12H25Cl2N2O3P |
分子量 |
347.22 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)amino-(diethylamino)phosphoryl]oxybutanal |
InChI |
InChI=1S/C12H25Cl2N2O3P/c1-3-15(4-2)20(18,19-12-6-5-11-17)16(9-7-13)10-8-14/h11H,3-10,12H2,1-2H3 |
InChIキー |
HDEZATKDSXYCSU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P(=O)(N(CCCl)CCCl)OCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)
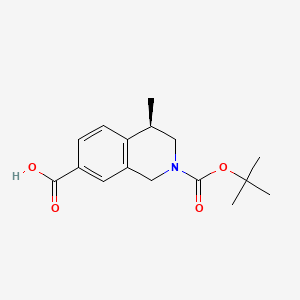
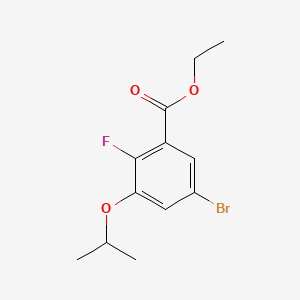
![6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14017979.png)
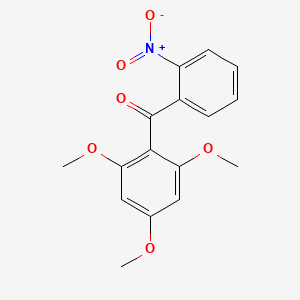
![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)
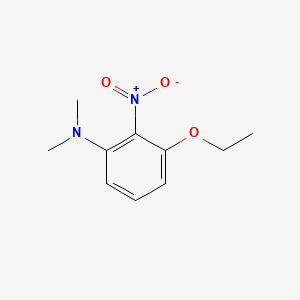

![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)
